4-Acetyl-3-fluorophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

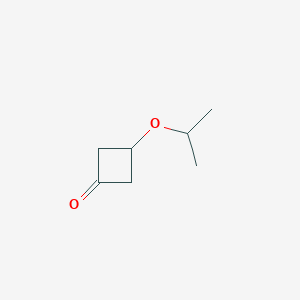

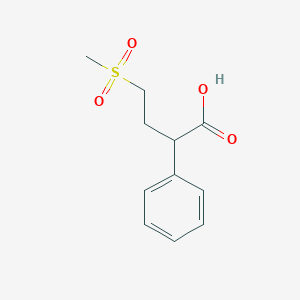

In general, AFBPPE is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst. The resulting AFBPPE is then purified by chromatography and characterized by NMR, IR, and Mass Spectrometry.Molecular Structure Analysis

The molecular formula of AFBPPE is C14H18BFO3 . It is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst.Chemical Reactions Analysis

AFBPPE is used in cross-coupling reactions for the synthesis of various organic compounds. Cross-coupling reactions are widely used in synthetic organic chemistry to create new carbon-carbon bonds. AFBPPE is a useful cross-coupling reagent due to its high reactivity and stability under various experimental conditions.Physical And Chemical Properties Analysis

AFBPPE is a white crystalline powder with a molecular weight of 265.09 g/mol. It is sparingly soluble in water but highly soluble in polar solvents such as THF and DMF. AFBPPE has a melting point of 138-142°C and a boiling point of 271.8°C. It is stable under normal conditions of temperature and pressure.科学的研究の応用

Fluoride Sensing

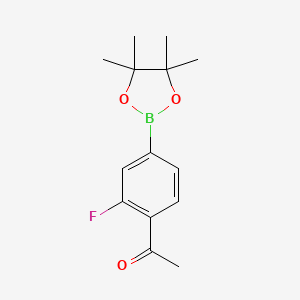

4-Acetyl-3-fluorophenylboronic acid pinacol ester and related organoboron compounds have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes. The membranes incorporating these compounds exhibited enhanced selectivity towards fluoride ions, although they presented non-Nernstian slopes of responses in acidic conditions. This unique behavior was attributed to the lability of the B-O bond in boronic acids and the OH(-)/F(-) exchange at higher fluoride concentrations. The membrane's performance improved when using phenylboronic acid pinacol ester, which has a more stable B-O bond, resulting in Nernstian fluoride responses with worsened selectivity (Jańczyk et al., 2012).

Material Synthesis

Arylboronic esters, including 4-Acetyl-3-fluorophenylboronic acid pinacol ester, have been identified as versatile reagents in organic synthesis. They have been used in the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage. This transformation allows for the conversion of fluoroarene to various functionalized arenes, showcasing the synthetic utility of these compounds (Niwa et al., 2015).

Phosphorescent Properties

In a surprising discovery, simple arylboronic esters, including phenylboronic acid pinacol ester, were found to exhibit phosphorescence in the solid state at room temperature. This finding is particularly remarkable because it contradicts the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations suggest that the out-of-plane distortion in the T1 excited state is responsible for this phosphorescence. This discovery could update the general understanding of phosphorescent organic molecules and broaden the scope of their applications (Shoji et al., 2017).

Safety And Hazards

特性

IUPAC Name |

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNSDVWJDRQRHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-3-fluorophenylboronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)

amine](/img/structure/B1376191.png)

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)

![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)